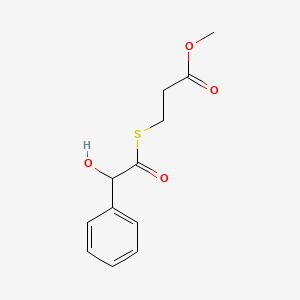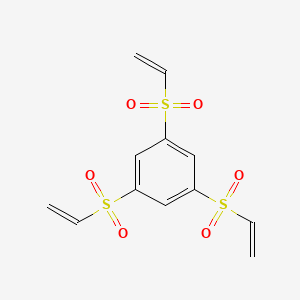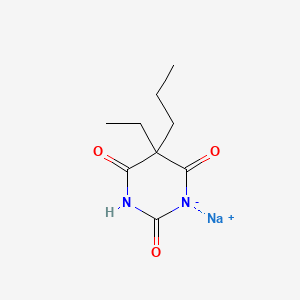
Tetrakis(tert-butylsulfanyl)butatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(tert-butylsulfanyl)butatriene is a unique organosulfur compound characterized by the presence of four tert-butylsulfanyl groups attached to a butatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(tert-butylsulfanyl)butatriene typically involves the reaction of polyhalogenated butadienes with thiolates. For instance, the reaction of pentachlorobutadiene with thiolates in ethanol at room temperature leads to the formation of thiosubstituted butadienes, which can be further treated with potassium tert-butoxide to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tetrakis(tert-butylsulfanyl)butatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Tetrakis(tert-butylsulfanyl)butatriene has several applications in scientific research:
Material Science: It is used in the synthesis of polymers and as a building block for creating complex molecular structures.
Organic Synthesis: The compound serves as a precursor for various thiosubstituted compounds, which are valuable in organic synthesis.
Biological Applications: Thiosubstituted compounds, including this compound, have shown potential biological activity, such as enzyme inhibition.
Mechanism of Action
The mechanism of action of Tetrakis(tert-butylsulfanyl)butatriene involves its interaction with molecular targets through its sulfanyl groups. These groups can participate in redox reactions, forming reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tetrakis(propargylisocyanide) Copper (I) Complex: This compound shares a similar tetrakis structure but with different functional groups.
Tetra-tert-butyl-29H, 31H-Phthalocyanine: Another compound with tert-butyl groups, used in optical materials.
Properties
CAS No. |
62897-21-6 |
|---|---|
Molecular Formula |
C20H36S4 |
Molecular Weight |
404.8 g/mol |
InChI |
InChI=1S/C20H36S4/c1-17(2,3)21-15(22-18(4,5)6)13-14-16(23-19(7,8)9)24-20(10,11)12/h1-12H3 |
InChI Key |
KKYNPEJISVEFII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=C=C=C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)





![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)




